The synthesis of MK-4305 involved multiple steps, beginning with a high-throughput screening (HTS)-derived diazepane orexin receptor antagonist. Key modifications included a 7-methyl substitution on the diazepane core for improved pharmacokinetics and the replacement of a fluoroquinazoline ring with a chlorobenzoxazole to mitigate the formation of reactive metabolites [].
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 92292-84-7
CAS No.: 17729-30-5
CAS No.: 70222-94-5